molecular formula C12H15N3O3S B1485944 Hydroxyalbendazole CAS No. 107966-05-2

Hydroxyalbendazole

Katalognummer: B1485944
CAS-Nummer: 107966-05-2
Molekulargewicht: 281.33 g/mol
InChI-Schlüssel: BPWSOQXIMDMJHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxyalbendazole is a member of the class of benzimidazoles that is albendazole in which one of the terminal methyl hydrogens on the propyl group has been replaced by a hydroxy group. It has a role as a drug metabolite. It is a member of benzimidazoles, a carbamate ester, an aryl sulfide and a primary alcohol. It derives from an albendazole.

Wissenschaftliche Forschungsanwendungen

Anthelmintic Activity

Hydroxyalbendazole exhibits significant anthelmintic activity, particularly against nematodes and cestodes. It is primarily used in the treatment of infections caused by parasites such as Echinococcus granulosus, which leads to cystic echinococcosis. Studies have demonstrated that this compound can effectively reduce the size and viability of hydatid cysts in animal models.

Case Study: Echinococcosis Treatment

  • Study Design : In a controlled study, Balb/c mice infected with Echinococcus granulosus were treated with this compound.
  • Results : The treatment resulted in a statistically significant reduction in cyst size and weight compared to untreated controls, indicating its potential as an effective therapeutic agent for hydatid disease .

Enhanced Bioavailability through Formulation Techniques

The bioavailability of this compound can be significantly enhanced through various formulation techniques, including the use of cyclodextrins. Hydroxypropyl-beta-cyclodextrin (HPβCD) has been shown to improve the solubility and stability of this compound formulations.

Data Table: Pharmacokinetic Parameters

Formulation TypeCmax (µg/ml)Tmax (hours)AUC (0-∞) (µg.h/ml)
This compound + HPβCD5.18248.29
Standard Formulation (Zentel)2.71415.7

This table illustrates a marked improvement in pharmacokinetic parameters for the HPβCD complex compared to standard formulations, highlighting the potential for enhanced therapeutic efficacy .

Targeting Wolbachia Endosymbionts

Recent research has indicated that this compound may also target Wolbachia endosymbionts present in filarial nematodes, which are responsible for diseases such as lymphatic filariasis. The compound's ability to disrupt Wolbachia suggests a dual mechanism of action—affecting both the nematode and its symbiotic bacteria.

Case Study: Wolbachia Disruption

  • Study Findings : In vitro studies demonstrated that this compound could reduce the titer of Wolbachia in infected Drosophila cells without affecting host microtubule organization.
  • : This dual targeting enhances the efficacy of this compound as a treatment for filarial infections, potentially leading to improved patient outcomes .

Safety Profile and Side Effects

While this compound is generally well-tolerated, its use can be associated with side effects such as elevated liver enzymes and gastrointestinal disturbances. Monitoring is essential during prolonged treatments, particularly in patients with pre-existing liver conditions.

Adverse Effects Summary

  • Common side effects include:
    • Headache
    • Abdominal pain
    • Nausea
  • Serious adverse effects may occur with prolonged use or high doses, necessitating careful patient management .

Eigenschaften

CAS-Nummer

107966-05-2

Molekularformel

C12H15N3O3S

Molekulargewicht

281.33 g/mol

IUPAC-Name

methyl N-[6-(3-hydroxypropylsulfanyl)-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C12H15N3O3S/c1-18-12(17)15-11-13-9-4-3-8(7-10(9)14-11)19-6-2-5-16/h3-4,7,16H,2,5-6H2,1H3,(H2,13,14,15,17)

InChI-Schlüssel

BPWSOQXIMDMJHB-UHFFFAOYSA-N

SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SCCCO

Kanonische SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SCCCO

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxyalbendazole
Reactant of Route 2
Reactant of Route 2
Hydroxyalbendazole
Reactant of Route 3
Hydroxyalbendazole
Reactant of Route 4
Hydroxyalbendazole
Reactant of Route 5
Reactant of Route 5
Hydroxyalbendazole
Reactant of Route 6
Reactant of Route 6
Hydroxyalbendazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.